2-Chloro-4-(diethoxymethyl)pyridine

Overview

Description

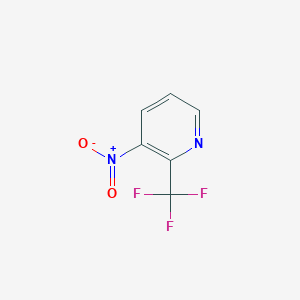

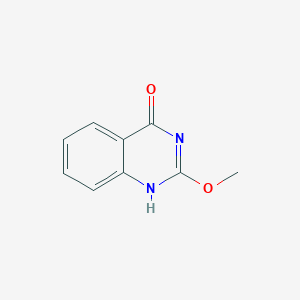

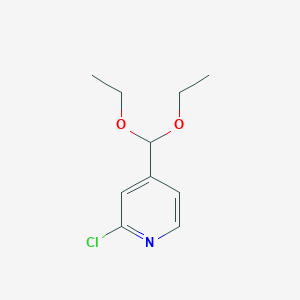

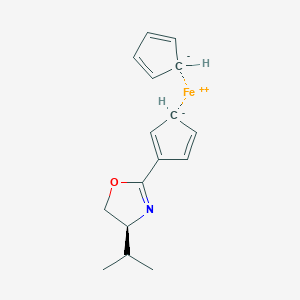

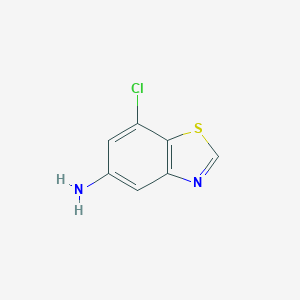

2-Chloro-4-(diethoxymethyl)pyridine is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(diethoxymethyl)pyridine consists of a pyridine ring with a chlorine atom and a diethoxymethyl group attached to it . The exact structure can be obtained from the MOL file associated with its CAS number, 118287-89-1 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-(diethoxymethyl)pyridine are not detailed in the search results, it’s known that pyridine compounds can undergo nucleophilic aromatic substitution reactions . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

2-Chloro-4-(diethoxymethyl)pyridine has a boiling point of 102-103 °C (under a pressure of 2 Torr) and a predicted density of 1.132±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 0.02±0.10 .Safety And Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Similar precautions should be taken when handling 2-Chloro-4-(diethoxymethyl)pyridine.

properties

IUPAC Name |

2-chloro-4-(diethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-3-13-10(14-4-2)8-5-6-12-9(11)7-8/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCDHXVPOPBLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NC=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(diethoxymethyl)pyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)